molecular formula C17H19F3N4O B6458385 4-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine CAS No. 2548978-87-4

4-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine

Cat. No. B6458385
CAS RN: 2548978-87-4
M. Wt: 352.35 g/mol
InChI Key: UJTIMWBAPOEIKY-UHFFFAOYSA-N
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Description

The compound “4-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine” is a chemically synthesized molecule. It’s related to a class of compounds known as pyrimidines, which have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of similar compounds involves a series of chemical reactions. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve a series of steps, including nucleophilic substitution and cycloaddition reactions .

Scientific Research Applications

4-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine has been studied for its potential applications in scientific research. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer activities. It has also been investigated for its ability to modulate cell signaling pathways, which could be useful for drug delivery and gene therapy. This compound has also been studied as a potential treatment for cardiovascular diseases, diabetes, and neurological disorders.

Advantages and Limitations for Lab Experiments

The use of 4-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine in laboratory experiments has several advantages and limitations. The main advantage of using this compound is its ability to modulate cell signaling pathways, which makes it useful for studying various diseases. Additionally, this compound has been found to possess anti-inflammatory, antioxidant, and anti-cancer activities, which makes it useful for studying these conditions. However, the use of this compound in laboratory experiments is limited by its lack of water solubility, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of 4-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine are vast and the possibilities for future research are numerous. Future research could focus on further exploring the mechanism of action of this compound and its ability to modulate cell signaling pathways. Additionally, future research could focus on investigating the potential of this compound for drug delivery, gene therapy, and the treatment of cardiovascular diseases, diabetes, and neurological disorders. Finally, future research could focus on developing new methods for the synthesis of this compound and improving its water solubility.

Synthesis Methods

The synthesis of 4-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine can be achieved through a variety of methods. One method involves the reaction of 4-methyl-2-pyrimidinol with 4-{[4-(trifluoromethoxy)phenyl]methyl}piperazine in the presence of an acid catalyst. This method produces a high yield of this compound in a short reaction time. Another method involves the reaction of 4-methyl-2-pyrimidinol with 4-{[4-(trifluoromethoxy)phenyl]methyl}piperazine in the presence of a base catalyst. This method produces a lower yield of this compound but is a faster reaction.

properties

IUPAC Name

4-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O/c1-13-6-7-21-16(22-13)24-10-8-23(9-11-24)12-14-2-4-15(5-3-14)25-17(18,19)20/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTIMWBAPOEIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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